2,4-Difluoro-3-methoxybenzamide
Overview
Description
2,4-Difluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position
Mechanism of Action
Target of Action
Similar compounds such as 3-methoxybenzamide have been found to target poly [adp-ribose] polymerase 1 in humans . This enzyme plays a crucial role in DNA repair and programmed cell death.
Mode of Action
It’s known that most drugs exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action. The drug-receptor interaction triggers a series of biochemical events leading to the drug’s therapeutic effect.
Pharmacokinetics
The safety data sheet of a similar compound, 4,4′-difluorobenzophenone, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . These properties can impact the bioavailability and overall pharmacokinetics of the compound.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methoxybenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the base excision repair pathway. It catalyzes the poly (ADP-ribosyl)ation of a limited number of acceptor proteins involved in chromatin architecture and DNA metabolism . Additionally, this compound has been observed to form hydrogen bonds with residues such as Val207, Leu209, and Asn263, and develop hydrophobic interactions with other residues . These interactions highlight the compound’s potential in modulating enzyme activity and protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the base excision repair pathway, thereby influencing DNA repair mechanisms . The modulation of gene expression and cellular metabolism by this compound can lead to changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition and activation, particularly in the context of DNA repair enzymes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with specific residues allows it to modulate enzyme activity and protein function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at high doses, it can induce toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage . High doses of this compound have been associated with increased toxicity, including effects on liver and kidney function, emphasizing the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the base excision repair pathway highlights its involvement in DNA repair and maintenance . Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and protein interactions, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments . The ability of this compound to localize to specific subcellular regions highlights its potential as a targeted therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3-methoxybenzylamine.
Oxidation: Products include 2,4-difluoro-3-methoxybenzoic acid.
Reduction: Products include 2,4-difluoro-3-methoxybenzylamine.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of bacterial cell division protein FtsZ, which is a target for developing new antibiotics.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Comparison with Similar Compounds
3-Methoxybenzamide: Lacks the fluorine substituents and has different biological activity.
2,6-Difluoro-3-methoxybenzamide: Similar structure but with fluorine atoms at different positions, affecting its binding properties and biological activity.
Uniqueness: 2,4-Difluoro-3-methoxybenzamide is unique due to the specific positioning of the fluorine atoms, which enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYPPAZGMZCVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407545 | |
Record name | 2,4-difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479091-06-0 | |
Record name | 2,4-difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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